Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester

Lipophilicity XLogP3 Aqueous solubility

Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester (CAS 51947-52-5; IUPAC name: methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate; also known as methyl 5-[(4-aminophenyl)methyl]anthranilate or 3‑methoxycarbonyl‑4,4′-diaminodiphenylmethane) is a bifunctional, aromatic amino acid ester bearing two primary aromatic amine groups and a methyl carboxylate. It belongs to the anthranilate ester subclass and is recognized as a chemical substance under the US EPA CompTox program with DTXSID6068690.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 51947-52-5
Cat. No. B13981307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester
CAS51947-52-5
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N
InChIInChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3
InChIKeyQEJNFWVQDMOATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-[(4-aminophenyl)methyl]benzoate (CAS 51947-52-5) Procurement Technical Brief: Compound Class, Identity, and Baseline Characteristics for Scientific Sourcing


Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester (CAS 51947-52-5; IUPAC name: methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate; also known as methyl 5-[(4-aminophenyl)methyl]anthranilate or 3‑methoxycarbonyl‑4,4′-diaminodiphenylmethane) is a bifunctional, aromatic amino acid ester bearing two primary aromatic amine groups and a methyl carboxylate [1]. It belongs to the anthranilate ester subclass and is recognized as a chemical substance under the US EPA CompTox program with DTXSID6068690 [2]. The compound has the molecular formula C₁₅H₁₆N₂O₂, a molecular weight of 256.30 g/mol, and a predicted XLogP3 of 3.1, indicating moderate lipophilicity with hydrogen bond donor and acceptor functional groups (2 HBD, 4 HBA) [1].

Why Generic Substitution Fails for Methyl 5-[(4-aminophenyl)methyl]anthranilate: Quantitative Differences in Lipophilicity, Hydrogen Bonding, and Molecular Weight that Drive Scientific Selection


Methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate (CAS 51947-52-5) cannot be interchanged with its closest structural analogs without altering key physicochemical properties that directly affect solubility, reactivity, and downstream synthetic performance [1]. The para‑amino group on the benzyl ring introduces an additional hydrogen bond donor site and lowers predicted logP by approximately 0.13–0.18 units compared to the benzyl‑unsubstituted analog, while the methyl ester provides a lower boiling point (447.7 °C) compared to the ethyl ester congener (457.5 °C) and a molecular weight 14 Da lower than the ethyl ester [1]. These quantifiable differences in lipophilicity, hydrogen bond donor count, and molecular weight render simple ester‐swap or side‑chain‑swap substitutions inadequate for applications requiring precise control of partition behavior, hydrogen bonding capacity, or distillation conditions.

Product‑Specific Quantitative Evidence Guide: Methyl 2‑Amino‑5‑[(4‑aminophenyl)methyl]benzoate (CAS 51947‑52‑5) vs. Closest Analogs


Lower Predicted Lipophilicity (XLogP3 3.1) Versus Ethyl Ester and Benzyl‑Unsubstituted Methyl Ester Analogs Improves Aqueous Solubility Potential

The target compound exhibits a computed XLogP3 of 3.1, which is 0.18 log units lower than the ethyl ester analog (ACD/LogP 3.28) and 0.13 log units lower than the benzyl‑unsubstituted methyl ester analog (LogP 3.23) [1]. The reduced lipophilicity arises from the presence of the para‑amino substituent on the benzyl ring, increasing polarity and hydrogen bond donor capacity relative to the unsubstituted benzyl analog .

Lipophilicity XLogP3 Aqueous solubility Partition coefficient Drug-like properties

Lower Molecular Weight (256.30 g/mol) Versus Ethyl Ester Analog (270.33 g/mol) Reduces Molar Burden in Stoichiometric Reactions

The methyl ester has a monoisotopic mass of 256.121 Da, compared to 270.137 Da for the ethyl ester analog [1]. This 14‑Da difference represents a 5.2% reduction in molecular weight, which can reduce the mass of material required for equimolar reactions and lower shipping and handling volumes [2].

Molecular weight Stoichiometry Process efficiency Atom economy

Lower Boiling Point (447.7 °C) Relative to Ethyl Ester (457.5 °C) Facilitates Distillation‑Based Purification

The target compound has a predicted boiling point of 447.7 °C at 760 mmHg, approximately 9.8 °C lower than the ethyl ester analog (457.5 °C) . This difference, while small, can be practically significant in high‑boiling distillation ranges where thermal degradation must be avoided.

Boiling point Distillation Purification Process chemistry

Additional Hydrogen Bond Donor Capacity (2 HBD) Versus Benzyl‑Unsubstituted Analog (1 HBD) Enhances Specific Intermolecular Interactions

The target compound possesses two primary amine groups (both as hydrogen bond donors), providing a total of 2 HBD, whereas the benzyl‑unsubstituted analog methyl 2‑amino‑5‑benzylbenzoate (CAS 862671‑77‑0) contains only one primary amine, contributing 1 HBD [1]. The additional HBD can influence crystal packing, co‑crystallization with hydrogen bond acceptors, and solvation in polar protic solvents.

Hydrogen bond donor Solubility Molecular recognition Crystal engineering

Commercial Availability at Defined Purity (≥95%) from a Supplier Providing Gram‑Scale Quantities for R&D Procurement

A supplier (Delta‑B) explicitly lists this compound at a purity of ≥95% with packaging options of 100 mg and 500 mg, indicating availability for research‑scale synthesis [1]. In contrast, the ethyl ester analog is listed at 98% purity by a different vendor, though the exact purity basis (e.g., HPLC vs. NMR) is not specified . The explicit specification provides procurement transparency, enabling users to assess fitness‑for‑purpose without additional re‑certification.

Purity specification Procurement Research chemical Supplier

Established Use as a Synthetic Intermediate in Telmisartan Patent Routes Confers Process‑Specific Relevance

Patent literature for the preparation of telmisartan, an angiotensin II receptor antagonist, describes the use of methyl 5‑[(4‑aminophenyl)methyl]anthranilate (i.e., the target compound) as a key intermediate [1][2]. While the exact synthetic role varies between patent filings, the recurring citation of this specific ester in telmisartan process chemistry indicates that the methyl ester functionality and the biphenyl‑diamine architecture are tailored to the downstream alkylation and coupling steps required in the approved synthetic route [3]. This process‑specific precedent is not established for the ethyl ester or the benzyl‑unsubstituted analog in the same context.

Telmisartan Angiotensin II receptor antagonist Pharmaceutical intermediate Patent synthesis

Best Research and Industrial Application Scenarios for Methyl 2-Amino-5-[(4-aminophenyl)methyl]benzoate (CAS 51947-52-5) Based on Differentiated Physicochemical Evidence


Telmisartan and Angiotensin II Receptor Blocker (ARB) Process Chemistry Development

For synthetic route optimization in telmisartan or related ARB production, this methyl ester intermediate provides the exact biphenyl‑diamine architecture required for alkylation with 2‑substituted benzimidazole electrophiles, as documented in multiple patent filings [1]. The lower lipophilicity (XLogP3 3.1) relative to higher alkyl esters may reduce phase‑transfer catalyst loading during aqueous‑organic workup [2], while the defined purity specification (≥95%) supports process consistency during scale‑up [3].

Building Block for Diversity‑Oriented Synthesis of Bifunctional Aromatic Scaffolds

The presence of two chemically distinguishable aromatic amine groups and a carboxylate ester enables orthogonal functionalization via amidation, reductive amination, or cross‑coupling. The additional hydrogen bond donor (2 HBD) compared to benzyl‑unsubstituted anthranilates [1] can be exploited in supramolecular chemistry and co‑crystal engineering, where enhanced hydrogen bonding capacity is required [2].

Analytical Method Development and Reference Standard Procurement

The compound’s well‑defined HPLC separation conditions on reverse‑phase Newcrom R1 columns with MeCN/water/phosphoric acid mobile phase [1] provide a ready‑to‑adapt analytical method for quality control. The moderate lipophilicity (LogP 2.78–3.1) and low silanol activity on the specified column [2] make it a suitable candidate for preparing analytical reference standards when characterizing process impurities in telmisartan‑related synthetic pathways.

Early‑Stage Medicinal Chemistry Exploration Requiring Lower Lipophilicity Analogs

For medicinal chemistry programs investigating aminobiphenyl scaffolds where excessive lipophilicity is a concern (e.g., to mitigate hERG binding or improve aqueous solubility), this methyl ester provides a 0.13–0.18 logP reduction versus the benzyl‑unsubstituted and ethyl ester analogs [1]. This property can be leveraged to fine‑tune physicochemical profiles without introducing polar functional groups that might disrupt target binding [2].

Quote Request

Request a Quote for Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.